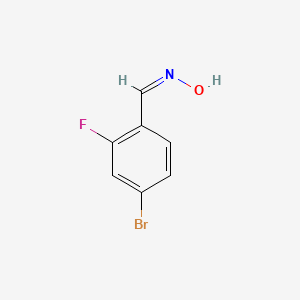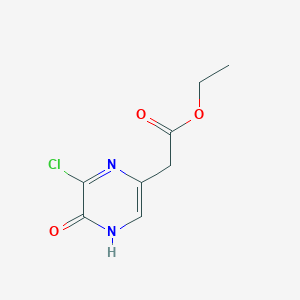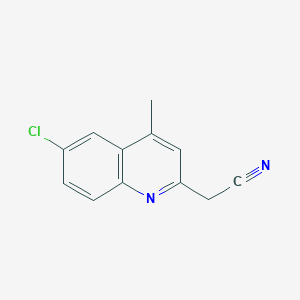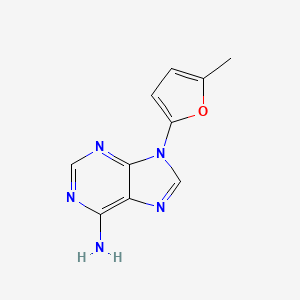
9-(5-Methylfuran-2-yl)-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(5-Methylfuran-2-yl)-9H-purin-6-amine is a heterocyclic compound that features a purine core substituted with a 5-methylfuran group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(5-Methylfuran-2-yl)-9H-purin-6-amine typically involves the reaction of a purine derivative with a 5-methylfuran compound. One common method involves the use of 2-acetylpyridine and 5-methylfurfural in the presence of a base such as potassium hydroxide and ammonia . The reaction is carried out in ethanol at room temperature for 24 hours .
Industrial Production Methods
the principles of green chemistry, such as the use of biomass-derived aldehydes like 5-methylfurfural, can be applied to develop more sustainable and efficient production processes .
Análisis De Reacciones Químicas
Types of Reactions
9-(5-Methylfuran-2-yl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas and metal catalysts are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes and ketones, while reduction can produce alcohols and amines .
Aplicaciones Científicas De Investigación
9-(5-Methylfuran-2-yl)-9H-purin-6-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 9-(5-Methylfuran-2-yl)-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Furfurylamine: A derivative of furfural with similar structural features.
5-Methylfurfurylamine: Another furan derivative with comparable properties.
Tricyclic Quinazolines: Compounds with similar heterocyclic structures and biological activities.
Uniqueness
9-(5-Methylfuran-2-yl)-9H-purin-6-amine is unique due to its combination of a purine core with a 5-methylfuran group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
6979-90-4 |
|---|---|
Fórmula molecular |
C10H9N5O |
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
9-(5-methylfuran-2-yl)purin-6-amine |
InChI |
InChI=1S/C10H9N5O/c1-6-2-3-7(16-6)15-5-14-8-9(11)12-4-13-10(8)15/h2-5H,1H3,(H2,11,12,13) |
Clave InChI |
SWYYSGPGLOMTBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)N2C=NC3=C(N=CN=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11888852.png)
![8-Cyclopentyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11888861.png)

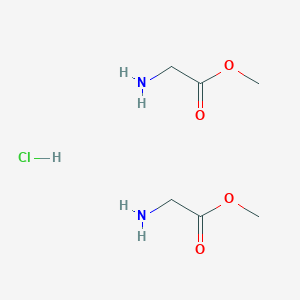
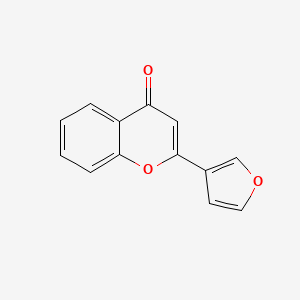


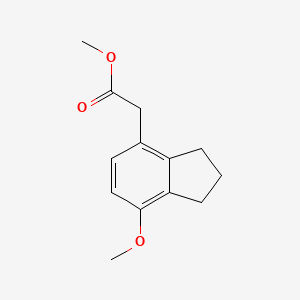
![1-[8-(Dimethylamino)naphthalen-1-yl]ethan-1-one](/img/structure/B11888914.png)
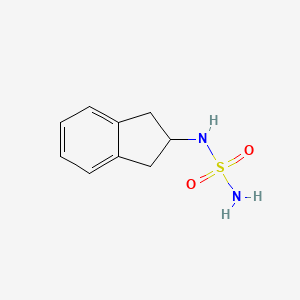
![5-Propyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11888922.png)
